molecular formula C8H16O4 B2731143 (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 2411319-30-5

(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No. B2731143
CAS RN: 2411319-30-5
M. Wt: 176.212
InChI Key: UQULEYCNVVOIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol” is a chemical compound with a molecular weight of 146.19 . It is a colorless to yellow liquid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a method for in situ generation of 1,3-dioxan-5-one derivatives was developed. These compounds are simple precursors for accessing carbohydrate structures and previously had to be produced via stepwise procedures using excessive amounts of reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14O3/c1-7(2)9-4-6(3-8)5-10-7/h6,8H,3-5H2,1-2H3 . This indicates that the compound has a molecular structure with 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 146.19 . The physical form is a colorless to yellow liquid .

Scientific Research Applications

Bidentate Chelation-Controlled Asymmetric Synthesis

(S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized and evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process is based on bidentate chelation-controlled alkylation of glycolate enolate, showcasing the compound's role in facilitating stereocontrolled organic synthesis (Junyang Jung, H. Ho, & Hee-doo Kim, 2000).

Catalysis and Renewable Chemicals Production

The acid-catalyzed condensation of glycerol with aldehydes and ketones to cyclic acetals demonstrates the use of (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol derivatives in producing platform chemicals from renewable materials. This research highlights the potential of these compounds in creating precursors for valuable chemicals and materials (J. Deutsch, Andreas Martin, & H. Lieske, 2007).

Electrosynthesis Applications

In the field of electrosynthesis, this compound derivatives have been used in the oxidation of furan and the reduction of methanol solvent. This process demonstrates the compound's utility in high-yield, pure product synthesis via a paired electrosynthesis approach, offering a sustainable method for chemical synthesis (D. Horii, M. Atobe, T. Fuchigami, & F. Marken, 2005).

Surface Chemistry and Catalysis

The study on the selective oxidation of methanol to form dimethoxymethane and methyl formate over a monolayer V2O5/TiO2 catalyst provides insights into the role of this compound derivatives in catalysis. This research explores the mechanistic aspects of methanol oxidation, illustrating the compound's significance in understanding and improving catalytic processes (V. Kaichev et al., 2014).

Synthesis and Crystal Structure Analysis

Research on the synthesis and crystal structure of (4R, 5R)(5-Hydroxymethyl-2, 2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol showcases the compound's application in structural chemistry, providing valuable information on molecular configuration and intermolecular interactions. This study contributes to the broader understanding of the structural aspects of similar compounds (M. Li, Y. Wang, & R. Chen, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

(5-methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-7(2)11-5-8(4-9,10-3)6-12-7/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQULEYCNVVOIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CO)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.